Nitrendipine
Overview
Description
Nitrendipine is a dihydropyridine calcium channel blocker used in the treatment of primary (essential) hypertension to decrease blood pressure . It is also known for its vasodilating properties .
Synthesis Analysis
Nitrendipine nanocrystals were prepared using a tandem precipitation–homogenization process . The effects of pressure, temperature, and cosolvent concentration on the drug loading and release property of the microparticles were investigated .
Molecular Structure Analysis
Nitrendipine has a molecular formula of C18H20N2O6 . Its average mass is 360.361 Da and its monoisotopic mass is 360.132141 Da .
Chemical Reactions Analysis
Nitrendipine is known to be a photodegradable pharmaceutical . Its photodegradation has been studied, revealing the formation of some photoproducts . The photodegradation pathway of Nitrendipine was speculated based on the chemical structures of Nitrendipine photoproducts .
Physical And Chemical Properties Analysis
Nitrendipine is present in crystalline form . The saturation solubility of Nitrendipine was increased remarkably (26.14 times) in comparison to plain Nitrendipine, post nanocrystals development . Nitrendipine has a melting point of 158°C .
Scientific Research Applications
Cardiovascular Treatment
Nitrendipine is a dihydropyridine drug that inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This mechanism of action makes it useful in the treatment of cardiovascular diseases, particularly hypertension .
Photodegradable Pharmaceutical
Nitrendipine is well-known as a photodegradable pharmaceutical . The photochemical reaction of Nitrendipine has been studied for the elucidation of its photochemical behavior . It was found that Nitrendipine was photodegraded almost completely within 24 hours along with the generation of some photoproducts .
Photodegradation Profiling
Photodegradation profiling of Nitrendipine has been carried out to understand its photochemical behavior . The study revealed a novel Nitrendipine photoproduct, a nitroso pyridine analogue, in addition to a pyridine analogue . This information can be helpful for additional research to evaluate the effect of Nitrendipine photodegradation on its own biological activities .
Stability Evaluation
The stability of Nitrendipine has been evaluated under various conditions . The study found that the change of the dosage form led to a decrease of the photostability of Nitrendipine tablets .
Development of Nanonized Nitrendipine
Research has been conducted on the development of nanonized Nitrendipine . The nanosuspension (NS) was prepared by antisolvent sonoprecipitation technique and the optimized NS was lyophilized to obtain nanocrystals (NCs) .
Nanoparticulate Oral Fast Dissolving Drug Delivery System
Nanonized Nitrendipine has been transformed into a nanoparticulate oral fast dissolving drug delivery system . This system has shown improved solubility and bioavailability, making it a promising tool for improving the solubility and bioavailability of Nitrendipine and to treat cardiovascular diseases effectively .
Mechanism of Action
Target of Action
Nitrendipine primarily targets the L-type calcium channels . These channels consist of four subunits (α1, α2/δ, γ, and β subunits), localized in the plasma membrane . The L-type calcium channels are found in the myocardial and vascular smooth muscle cell membranes .
Mode of Action
Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes . This inhibition is possibly achieved by deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum .
Pharmacokinetics
Nitrendipine has a bioavailability of 60-70% . It is completely metabolized in the liver . The terminal elimination half-life of nitrendipine is between 8-24 hours . After hepatic metabolism, 80% of the 20 mg dose can be recovered in the first 96 hours as inactive polar metabolites . The specific volume of distribution of the drug is 2-6 L/kg .
Result of Action
Nitrendipine is an effective antihypertensive agent . Nitrendipine also induces apoptosis in neuroblastoma cells in a concentration-dependent manner .
Action Environment
The action of Nitrendipine is independent of the expression of the L-type calcium channel . It is effective in lowering acutely elevated blood pressure in patients with advanced renal failure and renal hypertension, and is well tolerated .
Future Directions
Nitrendipine has been used in the treatment of arterial hypertension . There have been studies on the development of a nanoparticulate (nanocrystals-loaded) rapidly dissolving (orodispersible) tablet with improved solubility and bioavailability . This could be a promising tool for improving the solubility and bioavailability of Nitrendipine and to treat cardiovascular diseases effectively .
properties
IUPAC Name |
5-O-ethyl 3-O-methyl 2,6-dimethyl-4-(3-nitrophenyl)-1,4-dihydropyridine-3,5-dicarboxylate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N2O6/c1-5-26-18(22)15-11(3)19-10(2)14(17(21)25-4)16(15)12-7-6-8-13(9-12)20(23)24/h6-9,16,19H,5H2,1-4H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PVHUJELLJLJGLN-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(NC(=C(C1C2=CC(=CC=C2)[N+](=O)[O-])C(=O)OC)C)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N2O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID0023373 | |
Record name | Nitrendipine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID0023373 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
360.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Physical Description |
Solid | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Solubility |
Insoluble, 1.42e-02 g/L | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
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Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Mechanism of Action |
By deforming the channel, inhibiting ion-control gating mechanisms, and/or interfering with the release of calcium from the sarcoplasmic reticulum, Nitrendipine inhibits the influx of extracellular calcium across the myocardial and vascular smooth muscle cell membranes The decrease in intracellular calcium inhibits the contractile processes of the myocardial smooth muscle cells, causing dilation of the coronary and systemic arteries, increased oxygen delivery to the myocardial tissue, decreased total peripheral resistance, decreased systemic blood pressure, and decreased afterload. | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
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Product Name |
Nitrendipine | |
CAS RN |
39562-70-4 | |
Record name | Nitrendipine | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=39562-70-4 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
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Record name | Nitrendipine [USAN:INN:BAN:JAN] | |
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URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0039562704 | |
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Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
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Record name | nitrendipine | |
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Record name | Nitrendipine | |
Source | EPA DSSTox | |
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Record name | Nitrendipine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.049.540 | |
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Record name | NITRENDIPINE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9B627AW319 | |
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Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Melting Point |
156-160 °C, 156 - 160 °C | |
Record name | Nitrendipine | |
Source | DrugBank | |
URL | https://www.drugbank.ca/drugs/DB01054 | |
Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
Record name | Nitrendipine | |
Source | Human Metabolome Database (HMDB) | |
URL | http://www.hmdb.ca/metabolites/HMDB0015187 | |
Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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